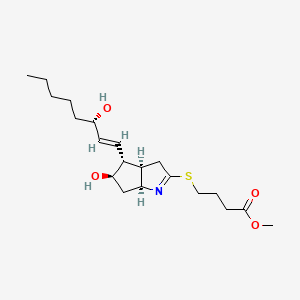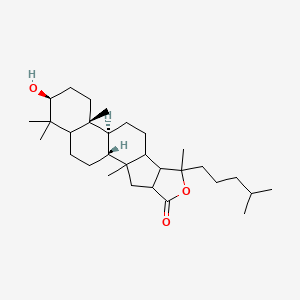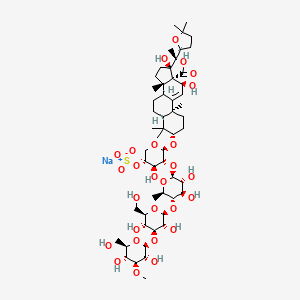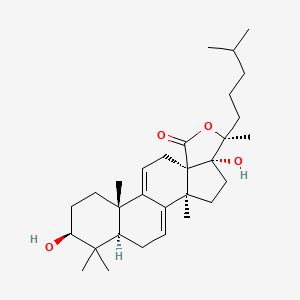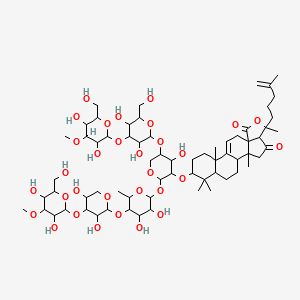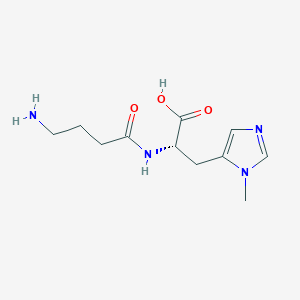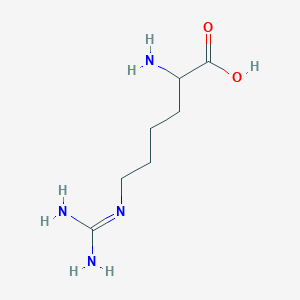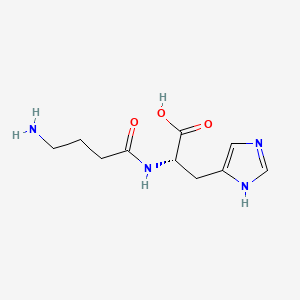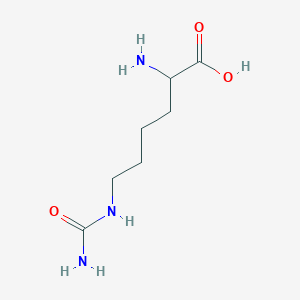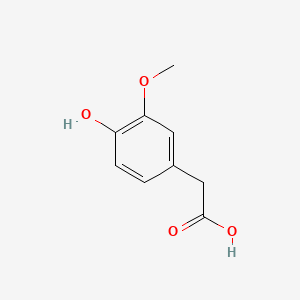
Homovanillic acid
概要
説明
Homovanillic acid (HVA) is a monocarboxylic acid that is the 3-O-methyl ether of (3,4-dihydroxyphenyl)acetic acid . It is a catecholamine metabolite and has a role as a human metabolite and a mouse metabolite . It is a member of guaiacols and a monocarboxylic acid . It is functionally related to a (3,4-dihydroxyphenyl)acetic acid .
Synthesis Analysis
Homovanillic acid is a major catecholamine metabolite that is produced by a consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine . A study has shown that 23 homovanillic acid esters were synthesized based on previous results .Molecular Structure Analysis
The molecular formula of Homovanillic acid is C9H10O4 . The IUPAC name is 2-(4-hydroxy-3-methoxyphenyl)acetic acid . The InChI is InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12) .Chemical Reactions Analysis
Homovanillic acid is used as a reagent to detect oxidative enzymes . A study investigated the homovanillic acid oxidation by spectrophotometric and fluorometric assays .Physical And Chemical Properties Analysis
The molecular weight of Homovanillic acid is 182.17 g/mol . The solubility of Homovanillic acid in different solvents was studied, and it was found that the maximum solubility at 318.15 K was obtained in ethanol .科学的研究の応用
Neurological Research
Homovanillic acid is a major metabolite of dopamine, a key neurotransmitter in the brain. Its levels are indicative of dopamine metabolism and can be used to support diagnoses of neurological disorders such as neuroblastoma and malignant pheochromocytoma .
Clinical Biomarkers
It serves as a clinical biomarker for neuroblastoma diagnosis, helping in the detection and monitoring of this cancer .
Diagnostic Workup of Neuroendocrine Tumors
Homovanillic acid is used in the diagnostic workup of neuroendocrine tumors, including quantitation in human urine specimens for medical diagnosis .
Fluorimetric Analysis
It is utilized as a reagent in fluorimetric analysis to determine oxidative enzymes, which is essential in various biochemical research applications .
Synthesis and Screening of Ester Compounds
Research includes synthesizing homovanillic acid esters and screening them for potential biological activities, such as reducing intestinal fatty acid uptake .
作用機序
Target of Action
Homovanillic acid (HVA) is a major catecholamine metabolite that is produced by a consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine . It is associated with dopamine levels in the brain .
Mode of Action
HVA is produced by the action of two enzymes on dopamine. First, monoamine oxidase breaks down dopamine, and then catechol-O-methyltransferase further metabolizes the product to form HVA . This process occurs in the brain and other tissues where dopamine is present .
Biochemical Pathways
The production of HVA is part of the larger biochemical pathway of catecholamine metabolism. Catecholamines, such as dopamine, are important neurotransmitters that play a key role in many physiological processes, including mood regulation and the body’s response to stress . The breakdown of dopamine into HVA helps regulate the levels of dopamine in the brain .
Pharmacokinetics
As a metabolite of dopamine, it is known to be produced in the brain and other tissues where dopamine is present . After its formation, HVA can be detected in the cerebrospinal fluid, indicating that it is distributed throughout the central nervous system .
Result of Action
The production of HVA from dopamine is a normal part of catecholamine metabolism. Changes in HVA levels can reflect changes in dopamine metabolism. For example, elevated levels of HVA can indicate increased dopamine turnover, while decreased levels can suggest reduced dopamine activity . In the field of psychiatry and neuroscience, HVA levels are often measured as a marker of metabolic stress .
Action Environment
The production of HVA can be influenced by various environmental factors. For instance, stress can increase the turnover of dopamine, potentially leading to increased HVA levels . Additionally, certain drugs and diseases can affect dopamine metabolism and thereby alter HVA production .
Safety and Hazards
将来の方向性
Homovanillic acid has been the focus of major attention in recent years. For instance, it has been used to detect oxidative enzymes and is associated with dopamine levels in the brain . It has also been used as a marker for metabolic stress, tobacco usage, or the presence of a catecholamine-secreting tumor . Future studies are needed to strengthen the promising results obtained at the preclinical level .
特性
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZSPFSDQBLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059791 | |
| Record name | Homovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White to pale brown crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Homovanillic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21009 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Homovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17 mg/mL | |
| Record name | Homovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000823 [mmHg] | |
| Record name | Homovanillic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21009 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Homovanillic Acid | |
CAS RN |
306-08-1 | |
| Record name | Homovanillic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homovanillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homovanillic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOVANILLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X77S6GMS36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
| Record name | Homovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Homovanillic acid in the context of dopamine research?
A1: Homovanillic acid is a major metabolite of dopamine, serving as a valuable marker for assessing dopamine turnover in the brain and body. [, ] By measuring homovanillic acid levels, researchers can gain insights into dopaminergic activity, which is crucial for understanding conditions like Parkinson's disease and schizophrenia. [, ]
Q2: How do researchers study the effects of drugs on dopamine metabolism using homovanillic acid?
A2: Researchers utilize techniques like microdialysis to measure extracellular levels of homovanillic acid in specific brain regions, such as the striatum, in response to drug administration. [, ] This allows them to assess how different drugs impact dopamine release and metabolism. For example, drugs like levodopa, which is converted to dopamine in the brain, have been shown to significantly elevate homovanillic acid levels in the striatum, reflecting increased dopamine turnover. []
Q3: How does stress affect dopamine release and how is this reflected in homovanillic acid levels?
A3: Studies using microdialysis have revealed that stress induces a global activation of dopaminergic systems. [] This activation is reflected in increased extracellular dopamine levels, accompanied by generally increased homovanillic acid levels, though these responses can be variable. []
Q4: Can homovanillic acid levels in cerebrospinal fluid (CSF) provide insights into dopamine metabolism in specific brain regions?
A4: Yes, research suggests that homovanillic acid levels in CSF can reflect levels in specific brain regions. For example, studies in dogs have shown that the ratio of homovanillic acid concentration in the caudate nucleus to its concentration in ventricular CSF remained consistent both in control animals and those treated with chlorpromazine. [] This suggests that CSF homovanillic acid levels can serve as an indicator of homovanillic acid levels in the caudate nucleus.
Q5: Are there variations in homovanillic acid levels across different age groups?
A5: Studies have shown a significant decline in striatal dopamine levels and an increase in the homovanillic acid/dopamine molar ratio with increasing age. [] This suggests alterations in dopamine metabolism with age.
Q6: What are the common analytical techniques used for measuring homovanillic acid levels in biological samples?
A6: Several analytical methods are available for homovanillic acid quantification. These include:* High-performance liquid chromatography (HPLC) with electrochemical detection: This method is widely used due to its sensitivity and selectivity in measuring homovanillic acid in various biological matrices. [, , , ] * Gas chromatography-mass spectrometry (GC-MS): This method offers high sensitivity and specificity, allowing for simultaneous measurement of homovanillic acid and other related metabolites. [, , ]* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This method provides high sensitivity and selectivity, enabling rapid and robust determination of homovanillic acid in clinical settings. []* Enzyme-linked immunosorbent assay (ELISA): This method offers a convenient and reliable alternative for quantifying homovanillic acid in urine samples. []
Q7: How are homovanillic acid measurements used in clinical practice?
A7: Homovanillic acid, alongside vanillylmandelic acid, is utilized as a clinical biomarker for diagnosing neuroblastoma, a childhood cancer. [, ] Elevated levels of these metabolites in urine can indicate the presence of the tumor.
Q8: What are the limitations of using homovanillic acid as a biomarker?
A8: While a useful marker, certain factors can influence homovanillic acid levels, including diet, medications, and stress. [, , ] Therefore, interpreting homovanillic acid measurements requires careful consideration of these factors. For example, administration of ibuprofen has been shown to interfere with the accurate measurement of homovanillic acid in urine samples using capillary gas chromatography with flame ionization detection. [] This highlights the importance of considering potential interferences when interpreting homovanillic acid measurements.
Q9: Can genetic factors influence homovanillic acid levels?
A9: Yes, studies have shown that genetic polymorphisms can impact homovanillic acid levels. For instance, the MTHFR C677T polymorphism has been linked to lower plasma homovanillic acid levels in alcohol-dependent patients. []
Q10: Are there any applications of homovanillic acid outside of dopamine research?
A10: Yes, research has identified homovanillic acid as a potential electron donor for prostaglandin H synthase (PGH-synthase), an enzyme involved in prostaglandin synthesis. [] This finding suggests a broader role for homovanillic acid in cellular processes beyond dopamine metabolism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)
![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)

![2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1673328.png)
